molecular formula C10H12O4S B14339021 3-(4-Methoxybenzene-1-sulfinyl)propanoic acid CAS No. 110333-12-5

3-(4-Methoxybenzene-1-sulfinyl)propanoic acid

Cat. No.: B14339021
CAS No.: 110333-12-5
M. Wt: 228.27 g/mol
InChI Key: HUAPPNLSFUBEIF-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzene-1-sulfinyl)propanoic acid is an organic compound characterized by the presence of a methoxybenzene (anisole) group attached to a sulfinyl group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzene-1-sulfinyl)propanoic acid typically involves the following steps:

    Formation of the Methoxybenzene Sulfinyl Intermediate: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with a suitable reducing agent to form the sulfinyl derivative.

    Coupling with Propanoic Acid: The sulfinyl intermediate is then coupled with a propanoic acid derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzene-1-sulfinyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 3-(4-Methoxybenzene-1-sulfonyl)propanoic acid.

    Reduction: Formation of 3-(4-Methoxybenzene-1-sulfanyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Methoxybenzene-1-sulfinyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its sulfinyl group.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzene-1-sulfinyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can participate in redox reactions, while the methoxybenzene moiety can engage in aromatic interactions. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxybenzene-1-sulfanyl)propanoic acid: Similar structure but with a sulfanyl group instead of a sulfinyl group.

    3-(4-Methoxybenzene-1-sulfonyl)propanoic acid: Contains a sulfonyl group instead of a sulfinyl group.

Uniqueness

3-(4-Methoxybenzene-1-sulfinyl)propanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfanyl and sulfonyl analogs.

Properties

CAS No.

110333-12-5

Molecular Formula

C10H12O4S

Molecular Weight

228.27 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfinylpropanoic acid

InChI

InChI=1S/C10H12O4S/c1-14-8-2-4-9(5-3-8)15(13)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

HUAPPNLSFUBEIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)CCC(=O)O

Origin of Product

United States

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